molecular formula C11H12N2O B2744376 1-[(2-methylphenyl)methoxy]-1H-imidazole CAS No. 478032-44-9

1-[(2-methylphenyl)methoxy]-1H-imidazole

Cat. No.: B2744376
CAS No.: 478032-44-9
M. Wt: 188.23
InChI Key: CBEFVZZKCNSWPV-UHFFFAOYSA-N
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Description

1-[(2-methylphenyl)methoxy]-1H-imidazole is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

The synthesis of 1-[(2-methylphenyl)methoxy]-1H-imidazole can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenol with imidazole in the presence of a suitable base and a methoxy group donor. The reaction conditions typically include elevated temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile. Industrial production methods may involve continuous flow processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(2-methylphenyl)methoxy]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives. .

Scientific Research Applications

1-[(2-methylphenyl)methoxy]-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-methylphenyl)methoxy]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biochemical pathways. The presence of the 2-methylphenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

1-[(2-methylphenyl)methoxy]-1H-imidazole can be compared with other imidazole derivatives, such as:

    1-Methylimidazole: Lacks the 2-methylphenyl group, resulting in different chemical and biological properties.

    2-Phenylimidazole: Contains a phenyl group instead of a 2-methylphenyl group, leading to variations in reactivity and applications.

    1-[(2-Chlorophenyl)methoxy]imidazole:

Properties

IUPAC Name

1-[(2-methylphenyl)methoxy]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-10-4-2-3-5-11(10)8-14-13-7-6-12-9-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEFVZZKCNSWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CON2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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